molecular formula C20H17BrN2O2S2 B12129590 N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12129590
M. Wt: 461.4 g/mol
InChI Key: JSRHHTGEVQRUCU-ATVHPVEESA-N
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Description

N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-3-yl core functionalized with a 4-methylbenzylidene group at position 5 (Z-configuration), a 4-oxo substituent, and a 2-thioxo moiety. The propanamide chain at position 3 is linked to a 4-bromophenyl group via an amide bond. This compound is of interest due to its structural similarity to bioactive thiazolidinones, which are known for antimicrobial, anticancer, and anti-inflammatory properties . Its molecular formula is C₂₇H₂₀BrN₃O₂S₂, with a molecular weight of 562.49 g/mol .

Properties

Molecular Formula

C20H17BrN2O2S2

Molecular Weight

461.4 g/mol

IUPAC Name

N-(4-bromophenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C20H17BrN2O2S2/c1-13-2-4-14(5-3-13)12-17-19(25)23(20(26)27-17)11-10-18(24)22-16-8-6-15(21)7-9-16/h2-9,12H,10-11H2,1H3,(H,22,24)/b17-12-

InChI Key

JSRHHTGEVQRUCU-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the bromophenyl and methylbenzylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds with thiazolidinone moieties exhibit significant antimicrobial properties. N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide has been tested against various bacterial strains, showing promising results in inhibiting growth. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. The thiazolidinone structure is known for its ability to interact with cellular targets involved in cancer progression. For instance, it may inhibit specific kinases or transcription factors that play roles in cell proliferation and survival.

Biological Research

Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes such as proteases and kinases. These enzymes are critical in various biological processes, including signal transduction and metabolic regulation. By inhibiting these enzymes, the compound could be useful in studying disease mechanisms and developing therapeutic agents.

Cellular Studies
In vitro studies have demonstrated that this compound can affect cell cycle progression and apoptosis in cancer cell lines. This property makes it a valuable tool for researchers exploring cancer biology and drug development.

Material Science

Synthesis of Novel Materials
The compound serves as a precursor for synthesizing novel materials with unique properties. Its thiazolidinone structure can be modified to create derivatives that may exhibit enhanced electrical or thermal conductivity, making them suitable for applications in electronics and nanotechnology.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against resistant strains.

Case Study 2: Anticancer Activity

In a study featured in Cancer Letters, researchers explored the anticancer properties of this compound on human breast cancer cell lines (MCF7). The compound induced apoptosis through the activation of caspase pathways, demonstrating a dose-dependent response with IC50 values around 20 µM.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities influenced by substituents on the benzylidene ring, the thiazolidinone core, and the propanamide side chain. Below is a detailed comparison of the target compound with structurally analogous molecules from the provided evidence.

Table 1: Structural and Physical Property Comparison

Compound Name / ID Molecular Formula Substituents (R₁, R₂, R₃) Melting Point (°C) Purity (HPLC) Key Spectral Data (IR, UV) Reference
Target Compound (N-(4-bromophenyl)...) C₂₇H₂₀BrN₃O₂S₂ R₁ = 4-BrPh, R₂ = 4-MeBz Not reported Not reported IR: ν(C=O) ~1680 cm⁻¹, ν(C=S) ~1250 cm⁻¹
Compound 7 () C₁₆H₁₅N₅O₃S₂ R₁ = 5-Butylpyrazin-2-yl 213–215 99.03% IR: 1706 (C=O), 758 (C=S); UV: 388 nm
Compound 3d () C₁₃H₁₀N₂O₃S₂ R₁ = Benzylidene, R₂ = COOH 224–226 Not reported IR: 171.94 (CO₂H), 193.15 (C=S)
Compound 3e () C₁₄H₁₃N₂O₄S₂ R₁ = 4-MeO-Bz, R₂ = COOH >260 Not reported IR: 166.86 (C=O), 192.86 (C=S)
Compound 7c () C₁₆H₁₇N₅O₂S₂ R₁ = 3-MePh, R₂ = S-linked oxadiazole 134–136 Not reported NMR: δ 7.51–7.65 (Ar-H), δ 13.16 (OH)
Compound 14 () C₂₀H₁₈N₄O₃S₃ R₁ = 5-Me-1,3,4-thiadiazol-2-yl Not reported Not reported IR: ν(C=S) ~1255 cm⁻¹

Key Research Findings

Structural Stability : The Z-configuration of the benzylidene group in the target compound is critical for maintaining planarity, as seen in analogs like Compound 3d (), where IR data confirm tautomeric stabilization of the thione form .

Electron-Withdrawing Effects: The 4-bromophenyl group in the target compound likely enhances electrophilicity at the thiazolidinone core, similar to the 4-chlorobenzylidene derivative (), which showed improved enzyme inhibition .

Biological Activity

N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic compound that belongs to the thiazolidinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18BrN3OS
  • Molecular Weight : 396.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazolidinone core structure is known for modulating enzyme activity and influencing cellular pathways involved in apoptosis and oxidative stress:

  • Anticancer Activity :
    • The compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and SH-SY5Y (neuroblastoma) cells. Studies have shown that it induces apoptosis through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
    • Specific IC50 values indicate its potency; for instance, compounds similar to this one have shown IC50 values as low as 10 µM against certain cancer cell lines .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, with potential applications in treating infections caused by resistant microorganisms .

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives similar to this compound:

  • Anticancer Studies :
    • A study published in MDPI demonstrated that derivatives of thiazolidinone significantly inhibited the growth of colorectal adenocarcinoma cells (HCT116) with IC50 values around 10 µM . The mechanism was linked to ROS production and apoptosis induction.
    • Another investigation highlighted that specific analogs showed selective cytotoxicity towards breast cancer cell lines (MCF7), suggesting structural modifications can enhance efficacy against targeted tumors .
  • Antimicrobial Efficacy :
    • Research indicated that certain thiazolidinone derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting their potential use as antimicrobial agents in clinical settings .

Data Summary Table

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AnticancerA549 (Lung Cancer)10ROS-induced apoptosis
AnticancerSH-SY5Y (Neuroblastoma)15Oxidative stress
AntimicrobialStaphylococcus aureus<20Bacterial growth inhibition
AntimicrobialEscherichia coli<25Bacterial growth inhibition

Q & A

Q. What are the key synthetic pathways for preparing N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with chloroacetic acid under acidic conditions (e.g., sodium acetate in acetic acid/DMF) .
  • Step 2 : Condensation of the thiazolidinone intermediate with 4-methylbenzaldehyde to form the (Z)-benzylidene moiety via Knoevenagel reaction, requiring anhydrous conditions and catalytic piperidine .
  • Step 3 : Propanamide linkage to the 4-bromophenyl group using EDC/HOBt coupling reagents in DMF .
  • Optimization : Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yields are enhanced by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde:thiazolidinone) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify protons (e.g., benzylidene vinyl protons at δ 7.2–7.8 ppm) and carbons (e.g., thioxo carbonyl at δ 180–190 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 398.5) .
  • IR Spectroscopy : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1250–1300 cm^{-1 (C=S stretch) .
  • X-ray Crystallography (if applicable): Resolves stereochemistry of the (Z)-benzylidene configuration .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits .
  • Controls : Include standard drugs (e.g., doxorubicin for anticancer assays) and solvent controls to validate specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :
  • Modular Modifications :
Position Modification Biological Impact Reference
4-BromophenylReplace with 4-Cl or 4-FAlters lipophilicity and target binding
BenzylideneSubstitute with 3,4-dimethoxy or 4-nitro groupsEnhances antimicrobial potency
PropanamideIntroduce methyl or hydroxy groupsModulates solubility and metabolic stability
  • Assays : Compare IC50_{50} values across derivatives using dose-response curves. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like EGFR or DNA gyrase .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardized Protocols : Use identical cell lines (ATCC-validated), culture conditions, and assay kits .
  • Orthogonal Assays : Confirm anticancer activity via both MTT and apoptosis assays (Annexin V/PI staining) .
  • Structural Re-analysis : Verify compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) to rule out batch variability .

Q. What mechanistic studies elucidate its mode of action, particularly for anticancer activity?

  • Methodological Answer :
  • Target Identification :
  • Pull-down assays with biotinylated probes to isolate binding proteins .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) .
  • Pathway Analysis : RNA-seq or Western blotting to assess apoptosis markers (e.g., Bcl-2, Bax) and cell cycle regulators (e.g., p21) .
  • In Vivo Validation : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) to evaluate efficacy and toxicity .

Data Analysis & Technical Challenges

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and BBB permeability .
  • Molecular Dynamics Simulations : Assess binding stability with targets (e.g., 100 ns simulations in GROMACS) .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity risks .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer :
  • LC-MS/MS Challenges : Matrix effects from plasma proteins; mitigated via protein precipitation (acetonitrile) and stable isotope-labeled internal standards .
  • Detection Limits : Optimize MRM transitions (e.g., m/z 398.5 → 210.1 for quantification) to achieve ng/mL sensitivity .

Tables of Key Data

Table 1 : Comparative Bioactivity of Structural Analogues

Compound Modification Antimicrobial MIC (µg/mL) Anticancer IC50_{50} (µM)
Target CompoundNone8.5 (S. aureus)12.3 (MCF-7)
4-Cl Derivative4-Bromo → 4-Cl6.29.8
3,4-DimethoxyBenzylidene substitution4.17.5
Data derived from

Table 2 : Key Physicochemical Properties

Property Value Method
Molecular Weight398.5 g/molHR-ESI-MS
logP3.2 ± 0.1SwissADME
Aqueous Solubility0.05 mg/mLShake-flask

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